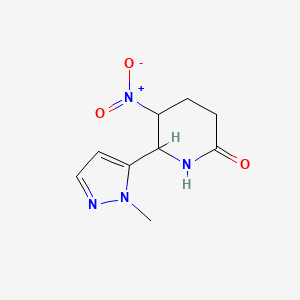
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as “cyclopropyl-pyrazole” or “CP”, is a cyclopropyl-pyrazole derivative that is used in a variety of scientific research applications. CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments.
Aplicaciones Científicas De Investigación
CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments. It has been used in the development of new drugs, in particular, as an anticonvulsant and as an analgesic. It has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CP has been studied for its potential anti-cancer properties.
Mecanismo De Acción
CP acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By blocking the breakdown of acetylcholine, CP can increase its concentration in the brain and thus increase the activity of the nervous system.
Biochemical and Physiological Effects
CP has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to increase the concentration of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, CP has been studied for its potential to reduce inflammation and pain, as well as its potential to act as an anticonvulsant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it is relatively non-toxic and has a relatively low cost. However, CP has some limitations for use in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to purify.
Direcciones Futuras
There are several potential future directions for CP research. These include further study of its potential therapeutic applications, such as its ability to act as an anticonvulsant and analgesic, as well as its potential anti-cancer properties. Additionally, further study of its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production. Finally, further study of its advantages and limitations for use in laboratory experiments could lead to the development of more efficient and cost-effective methods of purification and solubilization.
Métodos De Síntesis
CP is synthesized through a two-step reaction process. The first step involves reacting 1,5-dimethyl-1H-pyrazol-3-yl chloride with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol. The second step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to form the desired product.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSFNOCPLMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)




![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)